H-Cit-AMC trifluoroacetate H-Cit-AMC trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 201851-46-9
VCID: VC11684453
InChI: InChI=1S/C16H20N4O4.C2HF3O2/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;3-2(4,5)1(6)7/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);(H,6,7)/t12-;/m0./s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.C(=O)(C(F)(F)F)O
Molecular Formula: C18H21F3N4O6
Molecular Weight: 446.4 g/mol

H-Cit-AMC trifluoroacetate

CAS No.: 201851-46-9

Cat. No.: VC11684453

Molecular Formula: C18H21F3N4O6

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

H-Cit-AMC trifluoroacetate - 201851-46-9

Specification

CAS No. 201851-46-9
Molecular Formula C18H21F3N4O6
Molecular Weight 446.4 g/mol
IUPAC Name (2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C16H20N4O4.C2HF3O2/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;3-2(4,5)1(6)7/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);(H,6,7)/t12-;/m0./s1
Standard InChI Key SMVDPONOBWXIKK-YDALLXLXSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.C(=O)(C(F)(F)F)O
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.C(=O)(C(F)(F)F)O
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.C(=O)(C(F)(F)F)O

Introduction

Chemical and Structural Properties

H-Cit-AMC trifluoroacetate is a dipeptide derivative consisting of L-citrulline linked to AMC via an amide bond, with a trifluoroacetate counterion enhancing solubility. Key structural and physicochemical properties are summarized in Table 1.

Table 1: Molecular Characteristics of H-Cit-AMC Trifluoroacetate

PropertyValue
CAS No.201851-46-9
Molecular FormulaC₁₈H₂₁F₃N₄O₆
Molecular Weight446.4 g/mol
IUPAC Name(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HN.C(=O)(C(F)(F)F)O
PubChem CID102601757

The compound’s chiral center at the citrulline residue ensures stereospecific interactions with proteases, while the trifluoroacetate group stabilizes the molecule in aqueous buffers.

Synthesis and Purification

The synthesis of H-Cit-AMC trifluoroacetate involves a multi-step solid-phase peptide synthesis (SPPS) protocol:

  • Coupling of Citrulline: L-citrulline is immobilized on a resin, followed by activation of its carboxyl group using agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).

  • AMC Conjugation: The activated citrulline reacts with the amine group of AMC under alkaline conditions, forming a stable amide bond.

  • Cleavage and Deprotection: The peptide-resin complex is treated with trifluoroacetic acid (TFA) to cleave the product while simultaneously introducing the trifluoroacetate counterion.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) isolates the target compound with >95% purity.

Critical challenges include minimizing racemization during coupling and ensuring complete removal of residual TFA.

Mechanism of Action

H-Cit-AMC trifluoroacetate serves as a fluorogenic substrate for cysteine proteases, such as caspases and calpains. The mechanism proceeds as follows:

  • Enzymatic Cleavage: Proteases hydrolyze the amide bond between citrulline and AMC.

  • Fluorescence Activation: Free AMC emits fluorescence at 460 nm when excited at 380 nm, proportional to protease activity.

  • Quantification: Fluorescence intensity is measured kinetically, allowing calculation of enzyme velocity (V₀) and Michaelis-Menten constants (Kₘ).

This mechanism is non-reversible, making the compound ideal for endpoint assays.

Research Applications

Table 2: Key Applications of H-Cit-AMC Trifluoroacetate

ApplicationDescription
Protease KineticsDetermines Kₘ and Vₘₐₓ for caspases-3, -8, and -9 in apoptotic pathways.
Drug ScreeningIdentifies protease inhibitors in high-throughput screens (HTS) for cancer therapeutics.
Apoptosis StudiesMonitors caspase activation in cell lysates during programmed cell death.
Clinical DiagnosticsQuantifies protease activity in patient serum samples for disease biomarkers.

For example, in colorectal cancer models, H-Cit-AMC trifluoroacetate revealed elevated caspase-3 activity in tumor cells treated with chemotherapeutic agents. Similarly, it has been used to characterize calpain-2’s role in neurodegenerative diseases.

Comparative Analysis with Related Substrates

H-Cit-AMC trifluoroacetate is often compared to H-His-AMC trifluoroacetate (CAS No. N/A), another fluorogenic substrate. Key differences are outlined in Table 3.

Table 3: H-Cit-AMC vs. H-His-AMC Trifluoroacetate

PropertyH-Cit-AMC TrifluoroacetateH-His-AMC Trifluoroacetate
Target ProteasesCaspases, calpainsCathepsins, caspases
SpecificityHigher for caspase-3Higher for caspase-8
Molecular Weight446.4 g/mol426.3 g/mol
Fluorescence Signal20% brighter than H-His-AMCLower background in lysosomal assays

H-Cit-AMC’s superior brightness and stability in neutral pH buffers make it preferable for extracellular protease assays, whereas H-His-AMC is optimized for lysosomal environments.

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